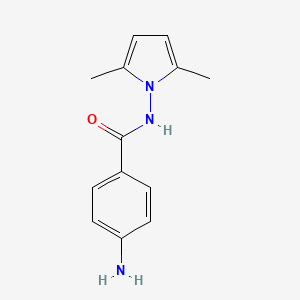
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound characterized by the presence of an amino group attached to a benzamide structure, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by the condensation of 2,5-dimethoxytetrahydrofuran with ammonia or primary amines in the presence of a catalyst such as iron(III) chloride.
Attachment to Benzamide: The 2,5-dimethylpyrrole is then reacted with 4-aminobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
化学反応の分析
Types of Reactions
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
科学的研究の応用
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-tuberculosis agent.
Biology: It has been shown to stimulate monoclonal antibody production in cell cultures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Anti-tuberculosis Activity: It inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis.
Stimulation of Antibody Production: It enhances cell-specific productivity by interacting with cellular pathways that regulate protein synthesis.
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar structure but with a different substituent on the benzamide group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to its combination of an amino group and a 2,5-dimethylpyrrole moiety, which imparts specific chemical reactivity and biological activity not observed in its analogs .
特性
IUPAC Name |
4-amino-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYIPLXVUKKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
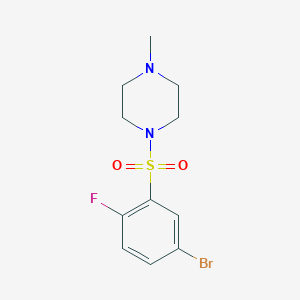
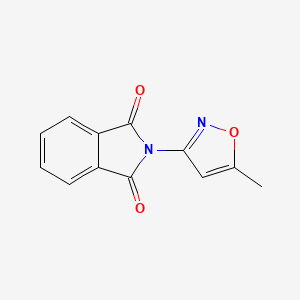
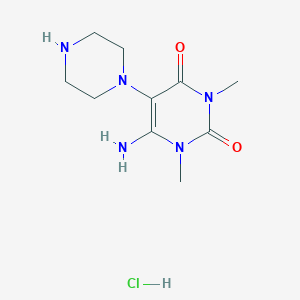
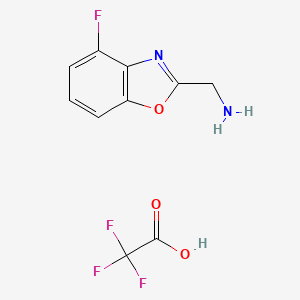
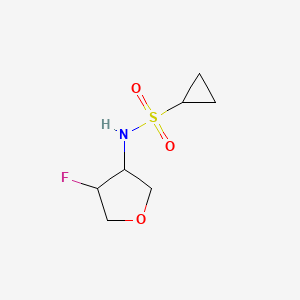
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)

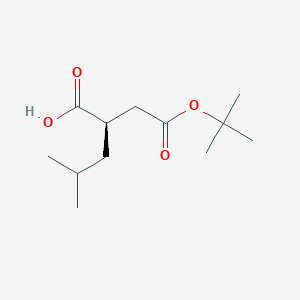
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
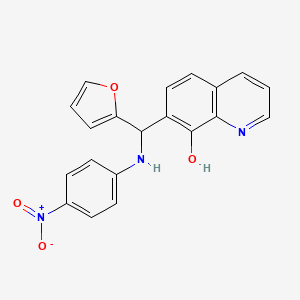
![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2738823.png)


